Phenyl chloromethanesulfonate

Übersicht

Beschreibung

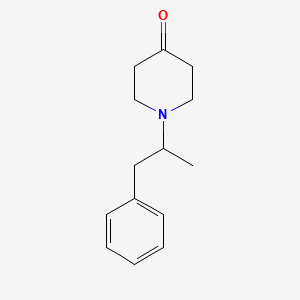

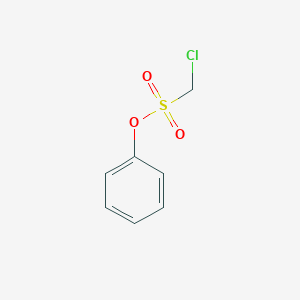

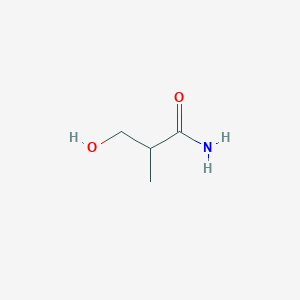

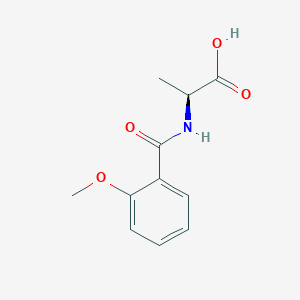

Phenyl chloromethanesulfonate is a chemical compound with the CAS Number: 16764-29-7 . It has a molecular weight of 206.65 and its IUPAC name is phenyl chloromethanesulfonate .

Synthesis Analysis

While specific synthesis methods for Phenyl chloromethanesulfonate were not found, a related compound, Methanesulfonyl chloride, is manufactured by the reaction of methane and sulfuryl chloride in a radical reaction .Molecular Structure Analysis

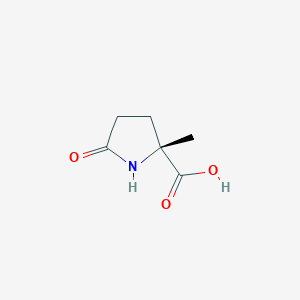

The molecular structure of Phenyl chloromethanesulfonate consists of 19 bonds in total. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate .Physical And Chemical Properties Analysis

Phenyl chloromethanesulfonate has a molecular weight of 206.65 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Photodecomposition and Photoaddition to Alkenes

- Phenyl chloromethanesulfonate derivatives, like areneselenosulfonates, demonstrate significant photosensitivity, leading to photodecomposition and facilitating photoaddition to alkenes. This process, involving photodissociation, initiates free radical chain reactions for the formation of specific sulfones, showcasing its utility in photochemical applications (Gancarz & Kice, 1980).

Synthesis of Se-Phenyl Selenocarboxylates

- The synthesis of Se-Phenyl selenocarboxylates from phenylseleno)acetylenes using p-toluenesulfonic acid in dichloromethane, a process in which phenyl chloromethanesulfonate derivatives might be implicated, showcases its importance in the preparation of various organic compounds. This method is compatible with numerous functional groups, emphasizing its versatility in chemical synthesis (Tiecco et al., 2004).

Inhibition of Methanogenesis and Dechlorination

- Compounds such as (4-hydroxyphenyl) chloromethanesulfonate have been studied for their ability to inhibit methane emissions in paddy soil. This derivative of phenyl chloromethanesulfonate targets the methanogenic archaeal community, particularly Methanosarcina spp., indicating its potential use in environmental applications to reduce greenhouse gas emissions (Hotta et al., 2022).

Improved Synthesis of Cyclic Sulfates

- Phenyl chloromethanesulfonate derivatives have been used to improve the synthesis of cyclic sulfates, demonstrating their role in the efficient and practical production of these compounds. This application underlines its importance in industrial and laboratory chemical synthesis (Bassindale et al., 2000).

Enhanced Electrochemical Performance in Lithium Batteries

- Phenyl selenosulfide, synthesized from reactions involving phenyl chloromethanesulfonate derivatives, has shown enhanced discharge voltage plateau and cycling stability in rechargeable lithium batteries. This application is critical in the development of advanced battery technologies

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Phenyl chloromethanesulfonate were not found, the field of synthetic chemistry, which includes the study of such compounds, faces challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . Future directions include simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

Eigenschaften

IUPAC Name |

phenyl chloromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c8-6-12(9,10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSNYNWVSABRAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl chloromethanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B3379576.png)

![[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B3379591.png)